molecular formula C17H15N3O2S2 B2402728 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide CAS No. 2034378-28-2

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide

Cat. No.: B2402728
CAS No.: 2034378-28-2
M. Wt: 357.45
InChI Key: MRTDYVBXAHWQKD-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiazol-2-yloxybenzyl moiety

Scientific Research Applications

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide typically involves multiple steps:

    Formation of the thiazol-2-yloxybenzyl intermediate: This step involves the reaction of 2-chlorothiazole with 4-hydroxybenzyl alcohol under basic conditions to form the thiazol-2-yloxybenzyl intermediate.

    Nicotinamide coupling: The intermediate is then coupled with 2-(methylthio)nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and nicotinamide moieties are known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)benzamide: Similar structure but with a benzamide core instead of nicotinamide.

    2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)pyridine: Similar structure but with a pyridine core.

Uniqueness

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is unique due to the presence of both the thiazole and nicotinamide moieties, which provide a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-23-16-14(3-2-8-18-16)15(21)20-11-12-4-6-13(7-5-12)22-17-19-9-10-24-17/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTDYVBXAHWQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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